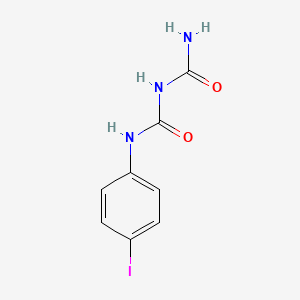

N-(4-iodophenyl)dicarbonimidic diamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Synthesis of Related Compounds: The synthesis of N,N′-di(tert-butoxycarbonyl)-trans-cyclohex-4-ene-1,2-diamine from diimine and glyoxal involves diastereoselective addition, removal of N-substituents, conversion to di(N-tert-butoxycarbonyl) derivative, and ring-closing metathesis (Balestri, Grilli, Romano, & Savoia, 2014).

Molecular Structure Analysis

- Crystal Structure Redetermination: The crystal structure of N-phenylimidocarbonimidic diamide hydrochloride, a related compound, was redetermined, revealing precise molecular structure and atom positions (Portalone & Colapietro, 2004).

Chemical Reactions and Properties

- Polymer Synthesis and Properties: Polyimides derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide exhibit high molecular weight, thermal stability, and glass transition temperatures (Im & Jung, 2000).

- Electroactive Polymer Films: Diamide- or diimide-cored N-phenylcarbazole dendrons, synthesized from condensation reactions, show electrochromic behavior and are promising for electrochromic applications (Hsiao & Lin, 2016).

Physical Properties Analysis

- Thermal and Solubility Properties: Polyimides with 4,4″-diamino-o-terphenyl units show high thermal stability, good solubility in certain solvents, and high glass transition temperatures (Kasashima, 1995).

Chemical Properties Analysis

- Molecular Structure and Interactions: The structures of isomeric N-(iodophenyl)nitrophthalimides show variations in molecular interactions, hydrogen bonds, and aromatic stacking, affecting their overall properties (Glidewell et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether “N-(4-iodophenyl)dicarbonimidic diamide” has any biological activity, it’s difficult to comment on its mechanism of action .

Future Directions

The future directions for research on “N-(4-iodophenyl)dicarbonimidic diamide” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a building block in organic synthesis .

properties

IUPAC Name |

1-carbamoyl-3-(4-iodophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O2/c9-5-1-3-6(4-2-5)11-8(14)12-7(10)13/h1-4H,(H4,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIKQDWZXSJGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC(=O)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)

![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5512533.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5512541.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)

methanone](/img/structure/B5512550.png)

![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)

![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5512595.png)

![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)

![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)

![(1S*,5R*)-6-[(4-methylphenoxy)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5512605.png)